molecular formula C14H16N4O2 B2809395 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone CAS No. 2034522-41-1

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone

Cat. No.: B2809395
CAS No.: 2034522-41-1
M. Wt: 272.308
InChI Key: WVBGWTHHOMPSSZ-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.308. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

Research has shown that novel triazole derivatives exhibit moderate antibacterial activity against specific strains such as Bacillus subtilis and moderate antifungal activity against Candida albicans. These compounds have also been evaluated for anticonvulsant activity, showing potential in this area as well (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Anti-Tubercular Agents

Another study focused on the development of azetidinone derivatives with a 1,2,4-triazole motif for anti-tubercular activity. These compounds were synthesized and evaluated against the Mycobacterium tuberculosis H37RV strain, showing promising results compared to standard drugs (Thomas, George, & Harindran, 2014).

Anti-Nociceptive and Anti-Inflammatory Applications

Novel triazole derivatives have also been synthesized and evaluated for their potential anti-nociceptive and anti-inflammatory activities. Certain compounds demonstrated significant activity in these areas, suggesting further investigation into their mechanisms of action (Rajasekaran & Rajagopal, 2009).

Synthesis and Characterization of Derivatives

Various studies have been conducted on the synthesis and characterization of new 1,2,4-triazole and triazolidin derivatives, aiming to explore their chemical properties and potential applications in medicinal chemistry. These studies include detailed spectroscopic analysis and theoretical studies to understand the molecular structure and behavior of these compounds (Abosadiya et al., 2018).

Antimicrobial Activity

Some novel benzofuran-based 1,2,3-triazoles have been synthesized and demonstrated high antimicrobial activity. This highlights the potential of triazole derivatives in developing new antimicrobial agents (Sunitha et al., 2017).

Mechanism of Action

Target of Action

The compound, also known as (2-ethoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone, contains a 1,2,3-triazole ring, which is a structural fragment that makes compounds attractive for screening for biological activity . This is because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

The 1,2,3-triazole ring in the compound is known to interact with its targets through hydrogen bonding and bipolar interactions . This allows the compound to bind effectively with its targets, leading to changes in the target’s function or activity .

Biochemical Pathways

These include antifungal activity, antimicrobial activity against the mycobacterium tuberculosis strain H37Rv, antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1), as well as anticancer activity against various cancer cell lines .

Pharmacokinetics

The 1,2,3-triazole ring is known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . This suggests that the compound may have good bioavailability and stability in the body.

Result of Action

Compounds with a 1,2,3-triazole ring have been used in the synthesis of compounds that exhibited various biological activities . These include antifungal activity, antimicrobial activity against the mycobacterium tuberculosis strain H37Rv, antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1), as well as anticancer activity against various cancer cell lines .

Action Environment

The 1,2,3-triazole ring is known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . This suggests that the compound may be stable and effective in various physiological environments.

Properties

IUPAC Name

(2-ethoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-2-20-13-6-4-3-5-12(13)14(19)17-9-11(10-17)18-8-7-15-16-18/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBGWTHHOMPSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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